molecular formula C14H20N2O2 B5658830 N-methyl-N-(4-nitrobenzyl)cyclohexanamine

N-methyl-N-(4-nitrobenzyl)cyclohexanamine

Cat. No. B5658830
M. Wt: 248.32 g/mol
InChI Key: IGFWXWRWGQBYBT-UHFFFAOYSA-N
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Patent
US06172061B2

Procedure details

In DMF (50 ml) was dissolved N-cyclohexyl-N-methylamine (12.5, 0.11 mol), and to the solution were added potassium carbonate (27.6, 0.20 mol) and 4-nitrobenzylbromide (21.6, 0.10 mol). The mixture was stirred at room temperature for 5 hours. Under reduced pressure, the reaction mixture was concentrated. To the residue was added ethyl acetate, and the mixture was extracted with water. The ethyl acetate layer was washed with saturated sodium chloride solution, dried with MgSO4 and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (ethyl acetate/hexane) to give N-cyclohexyl-N-methyl-N-(4-nitrobenzyl)amine (24.8 g).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][CH3:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[N+:15]([C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Br)=[CH:20][CH:19]=1)([O-:17])=[O:16]>CN(C=O)C>[CH:1]1([N:7]([CH3:8])[CH2:22][C:21]2[CH:24]=[CH:25][C:18]([N+:15]([O-:17])=[O:16])=[CH:19][CH:20]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.1 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Step Two
Name
Quantity
0.11 mol
Type
reactant
Smiles
C1(CCCCC1)NC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Under reduced pressure, the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
To the residue was added ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with water
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(CCCCC1)N(CC1=CC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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